

Immunogenicity of [SER140]-PLP(139-151) in

SJL Mice: A Technical Guide

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Compound Name:	[SER140]-PLP(139-151)	
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This technical guide provides an in-depth overview of the immunogenicity of the synthetic peptide [SER140]-PLP(139-151) in the SJL mouse strain. This peptide is a critical tool for inducing Experimental Autoimmune Encephalomyelitis (EAE), a widely used and highly relevant animal model for human multiple sclerosis (MS). This document details the immunological responses, experimental protocols, and key signaling pathways associated with the use of this encephalitogenic determinant.

Introduction to [SER140]-PLP(139-151)

Myelin Proteolipid Protein (PLP) is the most abundant protein in the central nervous system (CNS) myelin sheath. The peptide fragment corresponding to amino acids 139-151 of PLP is a major encephalitogenic epitope in the SJL (H-2s) mouse strain. The native sequence contains a cysteine at position 140. The synthetic analog, [SER140]-PLP(139-151), substitutes this cysteine with a serine. This modification enhances the peptide's stability and solubility without compromising its immunogenic and encephalitogenic properties.[1][2][3] The amino acid sequence of [SER140]-PLP(139-151) is HSLGKWLGHPDKF.[4]

Immunization of SJL mice with **[SER140]-PLP(139-151)** reliably induces a relapsing-remitting form of EAE that closely mimics the clinical course of MS in humans, making it an invaluable model for studying disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.[5][6]



Immunological Profile

The immune response to **[SER140]-PLP(139-151)** in SJL mice is predominantly a CD4+ T-cell mediated phenomenon, characterized by a Th1-dominant inflammatory response.[5][7]

Key Immunological Features:

- T-Cell Proliferation: Following immunization, draining lymph node and spleen cells exhibit a significant proliferative response upon in vitro restimulation with [SER140]-PLP(139-151).[5]
 [7]
- Cytokine Production: The hallmark of the immune response is the production of proinflammatory Th1-type cytokines, particularly Interferon-gamma (IFN-γ).[5][8] Depending on
 the specific experimental conditions, Th2 cytokines such as Interleukin-4 (IL-4) may also be
 detected, and the balance between Th1 and Th2 responses can influence disease
 progression and relapse.[5][7]
- CNS Infiltration: Activated encephalitogenic T-cells migrate to the CNS, where they are reactivated by local antigen-presenting cells. This leads to a cascade of inflammation, demyelination, and the clinical manifestations of EAE.

Quantitative Data Summary

The following tables summarize the typical quantitative data observed in studies utilizing [SER140]-PLP(139-151) to induce EAE in SJL mice. It is important to note that specific values can vary depending on the experimental protocol, mouse supplier, and laboratory conditions.

Table 1: Experimental Autoimmune Encephalomyelitis (EAE) Clinical Scoring



Clinical Score	Description of Symptoms	
0	No clinical signs of EAE.	
1	Limp tail.	
2	Limp tail and hind limb weakness.	
3	Partial hind limb paralysis.	
4	Complete hind limb paralysis.	
5	Moribund state or death.	

In-between scores (e.g., 0.5, 1.5, 2.5, 3.5) are often used to denote intermediate clinical signs. [9][10]

Table 2: Typical EAE Induction Outcomes in SJL Mice

Parameter	Expected Outcome	Reference
Disease Onset	10-15 days post-immunization (without Pertussis Toxin)	[2]
9-14 days post-immunization (with Pertussis Toxin)	[2]	
Mean Maximum Score (First Episode)	2.0 - 3.5	[2][6]
Disease Incidence	>90%	[11]
Relapse Rate	50-80% (without Pertussis Toxin)	[2]
20-50% (with Pertussis Toxin)	[2]	

Table 3: Antigen-Specific T-Cell Proliferation



Assay	Method	Typical Result
T-Cell Proliferation	[3H]-Thymidine Incorporation	Significant increase in counts per minute (CPM) in response to [SER140]-PLP(139-151) restimulation compared to unstimulated or control peptide stimulated cells.

Table 4: Cytokine Profile of Restimulated Splenocytes (Qualitative)

Cytokine	Expected Level upon Antigen Restimulation	Associated T-Helper Subset
IFN-γ	High	Th1
IL-4	Low to Moderate	Th2
IL-17	Variable, can be induced	Th17
GM-CSF	Can be induced	Th1/Th17

Experimental Protocols EAE Induction in SJL Mice

This protocol describes the active immunization of SJL mice with **[SER140]-PLP(139-151)** to induce EAE.

Materials:

- [SER140]-PLP(139-151) peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
- Pertussis Toxin (PTX) (optional)
- Phosphate-Buffered Saline (PBS), sterile



- SJL mice (female, 8-12 weeks old are commonly used)
- Syringes and needles

Procedure:

- Peptide Emulsion Preparation: Prepare an emulsion of [SER140]-PLP(139-151) in CFA. A
 common final concentration is 1 mg/mL of peptide in a 1:1 emulsion of peptide solution (in
 PBS) and CFA.
- Immunization: Anesthetize the mice. Subcutaneously inject a total of 100-200 μL of the emulsion across two to four sites on the flanks and/or back of each mouse. This typically delivers 50-100 μg of peptide per mouse.[11]
- Pertussis Toxin Administration (Optional): If using PTX to enhance disease severity, administer 100-200 ng of PTX intraperitoneally on the day of immunization and again 48 hours later. The use of PTX can lead to a more severe initial disease episode but may reduce the relapse rate.[2][11]
- Monitoring: Monitor the mice daily for clinical signs of EAE starting from day 7 postimmunization. Use a standardized clinical scoring system (see Table 1). Also, monitor body weight, as weight loss is an early indicator of disease onset.

In Vitro T-Cell Proliferation Assay

This assay measures the proliferative response of T-cells from immunized mice to [SER140]-PLP(139-151).

Materials:

- Spleens and draining lymph nodes (inguinal and axillary) from immunized mice (harvested 10-14 days post-immunization)
- Complete RPMI-1640 medium
- [SER140]-PLP(139-151) peptide
- 96-well round-bottom culture plates



- [3H]-Thymidine
- Cell harvester and scintillation counter

Procedure:

- Cell Isolation: Prepare single-cell suspensions from the spleens and lymph nodes. Lyse red blood cells from the spleen preparation.
- Cell Culture: Plate the cells in 96-well plates at a density of 5 x 10^5 cells/well.
- Antigen Stimulation: Add [SER140]-PLP(139-151) to the wells at various concentrations (e.g., 1, 10, 20 μg/mL). Include unstimulated wells (media alone) and wells with an irrelevant control peptide as negative controls.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- [3H]-Thymidine Pulsing: Add 1 μ Ci of [3H]-Thymidine to each well and incubate for an additional 18-24 hours.
- Harvesting and Counting: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter. Results are typically expressed as counts per minute (CPM) or as a stimulation index (SI = mean CPM of stimulated wells / mean CPM of unstimulated wells).

Cytokine Analysis by ELISA

This protocol outlines the measurement of cytokine levels in the supernatant of restimulated T-cell cultures.

Materials:

- Supernatants from T-cell proliferation assays (collected at 48-72 hours before [3H]-Thymidine pulsing)
- ELISA kits for mouse IFN-y and IL-4



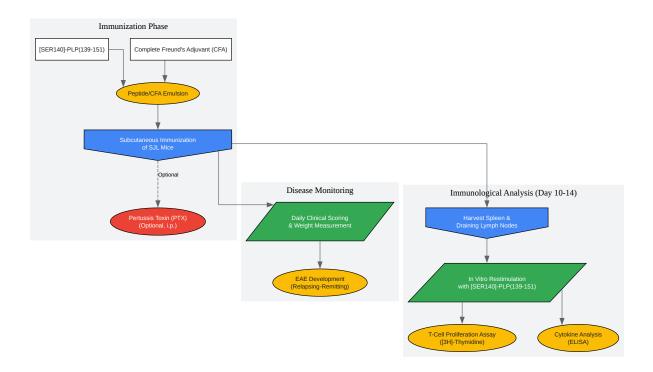
• ELISA plate reader

Procedure:

- Sample Collection: Collect supernatants from the antigen-stimulated cell cultures.
- ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
- Data Analysis: Measure the optical density at the appropriate wavelength using a plate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to a standard curve generated with recombinant cytokines.

Visualizing Experimental Workflows and Pathways EAE Induction and Analysis Workflow





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Caption: Workflow for EAE induction and subsequent immunological analysis.



T-Cell Activation and Effector Function Pathway



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Caption: Simplified T-cell activation and effector pathway in EAE.

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